ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Catalysts: Various catalysts are used to facilitate the formation of the pyrazole ring and other transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 3-bromo-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 3-chloro-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Properties
Molecular Formula |
C14H15BrN2O3 |
---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
ethyl 3-bromo-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
KNQUWFBHZBEYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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